2-(3,3-Difluoropiperidin-1-yl)nicotinic acid
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nicotinic acid acts through its receptor on adipocytes
Mode of Action
The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.
Biochemical Pathways
The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides
Result of Action
The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins
Biochemical Analysis
Biochemical Properties
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoromethyl group and is derived from nicotinic acid. Its chemical formula is CHFNO. The presence of the difluoromethyl group significantly influences its biological activity and pharmacokinetic properties.
Enzyme Interaction
This compound interacts with various enzymes, particularly protein kinases, which play a critical role in cellular signaling. This interaction can modulate key pathways involved in inflammation, cancer progression, and microbial resistance.
Cellular Signaling Pathways
The compound has been shown to influence several cellular signaling pathways, including those related to:
- Inflammation : It may inhibit the release of inflammatory mediators.
- Cancer : Preliminary investigations suggest it can inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.
- Microbial Resistance : The compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .
Pharmacokinetics (ADME)
While specific pharmacokinetic data for this compound is limited, insights from similar piperidine derivatives suggest the following:
- Absorption : Likely variable depending on formulation.
- Distribution : Potential for good tissue distribution due to lipophilicity.
- Metabolism : Expected to undergo metabolic transformations; however, detailed pathways remain unclear.
- Excretion : Information on excretion routes is currently lacking.
Biological Activities
Research highlights several notable biological activities associated with this compound:
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine release | |
Antimicrobial | Activity against Gram-positive bacteria | |
Anticancer | Inhibition of tumor cell growth |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound. For instance:
- Antimicrobial Activity : A study demonstrated that related piperidine derivatives showed significant activity against Staphylococcus aureus and other Gram-positive bacteria with MIC values ranging from 1.95–15.62 µg/mL .
- Anti-inflammatory Effects : Research indicated that compounds derived from nicotinic acid could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary investigations have shown that certain derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation .
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMPLFJNIEVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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